molecular formula C7H5BrN2O B1293179 5-Bromo-2-methoxynicotinonitrile CAS No. 941294-54-8

5-Bromo-2-methoxynicotinonitrile

Cat. No.: B1293179
CAS No.: 941294-54-8
M. Wt: 213.03 g/mol
InChI Key: FRKLCMNRGGZZTQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxynicotinonitrile typically involves the bromination of 2-methoxynicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with amines yields aminated derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-methoxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-methoxypyridin-3-amine
  • 5-Bromo-2-methoxy-3-nitropyridine

Comparison: 5-Bromo-2-methoxynicotinonitrile is unique due to the presence of both a bromine atom and a methoxy group on the nicotinonitrile scaffold. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Bromo-2-methoxypyridine lacks the nitrile group, which significantly alters its reactivity and applications .

Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKLCMNRGGZZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650015
Record name 5-Bromo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-54-8
Record name 5-Bromo-2-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10650015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxynicotinonitrile
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Synthesis routes and methods

Procedure details

12.23 g (149 mmol) of sodium acetate and then 7.66 ml (149 mmol) of bromine at 0° C. are added to 10 g (74.6 mmol) of a solution of 2-methoxy-nicotinonitrile in 29 ml of acetic acid. The reaction mixture is heated at 70° C. overnight. After returning to room temperature, the reaction medium is added to an ice bath and the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 11.6 g (73%) of 5-bromo-2-methoxy-nicotinonitrile in the form of a white solid.
Quantity
12.23 g
Type
reactant
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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